molecular formula C20H22N4O2S B2454575 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-34-4

3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2454575
CAS No.: 2034419-34-4
M. Wt: 382.48
InChI Key: FEWBVOLDJQFNDA-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, reacting a suitable halogenated precursor with piperidine under basic conditions can form the desired piperidine derivative.
  • Attachment of the m-Tolyl Group

    • The m-tolyl group can be introduced via Friedel-Crafts acylation, where m-toluene is reacted with a propanoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of carboxylic acid derivatives.
    • Reduction

      • Reduction reactions can target the carbonyl groups in the propanoyl and thieno[3,2-d][1,2,3]triazinone moieties, potentially yielding alcohol derivatives.
    • Substitution

      • Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of various substituents.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

    Major Products

      Oxidation: Carboxylic acids.

      Reduction: Alcohols.

      Substitution: Various alkyl or acyl derivatives depending on the reagents used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

      Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine

      Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.

    Industry

      Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The piperidine ring and thieno[3,2-d][1,2,3]triazinone core are crucial for binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Thieno[3,2-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the core.

      Piperidine Derivatives: Compounds like 4-(m-tolyl)piperidine have similar piperidine rings but lack the thieno[3,2-d][1,2,3]triazinone core.

    Uniqueness

    The uniqueness of 3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its combined structural features, which confer distinct chemical properties and biological activities not observed in simpler analogs. This makes it a valuable compound for various scientific and industrial applications.

    Properties

    IUPAC Name

    3-[1-[3-(3-methylphenyl)propanoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N4O2S/c1-14-3-2-4-15(13-14)5-6-18(25)23-10-7-16(8-11-23)24-20(26)19-17(21-22-24)9-12-27-19/h2-4,9,12-13,16H,5-8,10-11H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FEWBVOLDJQFNDA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)CCC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N4O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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